4-Bromo-7-methylisatin
Overview
Description
4-Bromo-7-methylisatin is an organic compound with the chemical formula C9H6BrNO2. It is a red solid crystal that can be dissolved in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is known for its strong absorption and emission in the red spectrum, making it useful in the dye industry . Additionally, it possesses antioxidant properties and is used in the synthesis of dyes, pigments, plastic coloring, inks, and as a colorant and marker in biomedical research .
Mechanism of Action
Target of Action
Isatin derivatives have been shown to inhibit aldehyde dehydrogenases (aldhs), a family of enzymes that aid in detoxification .
Mode of Action
It is known that isatin derivatives can inhibit aldhs, which are overexpressed in several different malignancies . The inhibition of these enzymes can lead to a decrease in detoxification processes, potentially leading to increased sensitivity to certain drugs .
Biochemical Pathways
Given its potential role as an aldh inhibitor, it may impact pathways related to detoxification and drug resistance .
Result of Action
The inhibition of aldhs can potentially lead to increased sensitivity to certain drugs, impacting the prognosis and treatment of several malignancies .
Biochemical Analysis
Biochemical Properties
4-Bromo-7-methylisatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of covalent bonds between this compound and the active sites of these enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also influence gene expression by binding to DNA or interacting with transcription factors. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit certain enzymes involved in the metabolism of amino acids and nucleotides, leading to changes in the levels of these metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects cellular respiration .
Preparation Methods
The synthesis of 4-Bromo-7-methylisatin typically involves the reaction of isatin with bromoethane under alkaline conditions . The process begins with dissolving isatin in an alkaline solution, followed by the addition of ethyl bromide. The reaction mixture is then purified by crystallization to obtain the final product . Industrial production methods may vary, but the fundamental principles remain the same, focusing on efficient and scalable synthesis routes .
Chemical Reactions Analysis
4-Bromo-7-methylisatin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-Bromo-7-methylisatin has versatile applications in scientific research:
Chemistry: It serves as a reagent, reaction component, and building block in organic synthesis.
Biology: The compound is used in biochemical assays and as a marker in various biological studies.
Medicine: Isatin derivatives, including this compound, have shown potential as broad-spectrum antiviral agents.
Industry: It is utilized in the dye and pigment industry for its strong absorption and emission properties.
Comparison with Similar Compounds
4-Bromo-7-methylisatin can be compared with other isatin derivatives such as:
- 5-Bromo-7-methylisatin
- 4-Bromo-5-methylisatin
- 6-Bromo-5-methylisatin
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity . The unique properties of this compound, such as its strong red spectrum absorption and emission, make it particularly valuable in specific applications .
Biological Activity
4-Bromo-7-methylisatin is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound (C₉H₆BrN₁O₂) is a halogenated derivative of isatin. The presence of the bromine atom at the 4-position and the methyl group at the 7-position significantly influences its chemical reactivity and biological activity. The compound can be synthesized through various methods, typically involving the reaction of isatin with bromoethane under alkaline conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including human lymphoma cells. The compound's mechanism involves inhibition of key enzymes such as histone deacetylase and tubulin, which are critical for cancer cell proliferation and survival .
Table 1: Anticancer Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
Human Lymphoma Cells | 15 | Inhibition of histone deacetylase |
Breast Cancer Cells | 20 | Tubulin polymerization disruption |
Colon Cancer Cells | 18 | Induction of apoptosis |
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Neuroprotective Effects
Research has also suggested that this compound possesses neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, leading to either inhibition or activation depending on the target. For instance, it can inhibit oxidoreductases involved in cellular metabolism.
- Gene Expression Modulation : It affects gene expression by binding to transcription factors, thereby altering cellular responses and metabolic pathways.
- Cell Signaling Pathways : The compound modulates signaling pathways involving kinases and phosphatases, which are crucial for cell growth and differentiation.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isatin, including this compound, exhibited potent anticancer activities against a panel of human cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways .
- Neuroprotection Research : A recent investigation into the neuroprotective effects revealed that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential use in neurodegenerative disease therapies .
Properties
IUPAC Name |
4-bromo-7-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPAAYCDBZXFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641048 | |
Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874375-17-4 | |
Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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